molecular formula C6H5F4NO4 B14491699 O-Ethyl-N,3-dioxo-2-(trifluoromethyl)seryl fluoride CAS No. 64769-63-7

O-Ethyl-N,3-dioxo-2-(trifluoromethyl)seryl fluoride

Katalognummer: B14491699
CAS-Nummer: 64769-63-7
Molekulargewicht: 231.10 g/mol
InChI-Schlüssel: ZKEVNENNIJHTPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Ethyl-N,3-dioxo-2-(trifluoromethyl)seryl fluoride is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoromethyl group imparts distinct characteristics to the molecule, making it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the use of triethylamine trihydrofluoride (Et3N·3HF) as a fluorinating agent . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous reagents. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

O-Ethyl-N,3-dioxo-2-(trifluoromethyl)seryl fluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into different functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

O-Ethyl-N,3-dioxo-2-(trifluoromethyl)seryl fluoride has several scientific research applications:

Wirkmechanismus

The mechanism by which O-Ethyl-N,3-dioxo-2-(trifluoromethyl)seryl fluoride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

O-Ethyl-N,3-dioxo-2-(trifluoromethyl)seryl fluoride is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other fluorinated compounds may not be as effective.

Eigenschaften

CAS-Nummer

64769-63-7

Molekularformel

C6H5F4NO4

Molekulargewicht

231.10 g/mol

IUPAC-Name

ethyl 2-carbonofluoridoyl-3,3,3-trifluoro-2-nitrosopropanoate

InChI

InChI=1S/C6H5F4NO4/c1-2-15-4(13)5(11-14,3(7)12)6(8,9)10/h2H2,1H3

InChI-Schlüssel

ZKEVNENNIJHTPY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(=O)F)(C(F)(F)F)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.